Furo[2,3-g]benzothiazole
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5NOS |
|---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
furo[2,3-g][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NOS/c1-2-8-6(3-4-11-8)9-7(1)10-5-12-9/h1-5H |
InChI Key |
SRKOPNQADBARKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C3=C1N=CS3 |
Origin of Product |
United States |
Synthetic Methodology:a Significant Research Effort is Directed Towards the Efficient Synthesis of the Furo 2,3 G Benzothiazole Core. One Documented Approach Involves a Multi Step Synthesis Starting from a Substituted Benzothiazole, Followed by the Construction of the Furan Ring.researchgate.netfor Instance, the Synthesis of Ethyl 2 Amino 8 Methylfuro 2,3 G Benthamscience.comopenmedicinalchemistryjournal.combenzothiazole 7 Carboxylate Has Been Reported.researchgate.netresearchgate.neta Key Trajectory in This Area is the Development of More Efficient and Scalable Synthetic Routes, Including the Application of Continuous Flow Chemistry, Which Offers Advantages Like Rapid Reaction Optimization, Enhanced Safety, and Easier Scale Up Compared to Traditional Batch Synthesis.researchgate.net
Table 2: Exemplary Synthetic Trajectories for Furo-Fused Heterocycles
| Target System | Synthetic Approach | Rationale / Goal | Reference(s) |
| Furo[2,3-g]benzothiazoles | Multistep batch and continuous-flow synthesis from benzothiazole (B30560) precursors. | Development of new synthetic procedures for potential drug-like scaffolds. | researchgate.netresearchgate.net |
| Furo[2,3-g]benzothiazoles | Synthesis of 2-methylfuro[2,3-g]benzothiazole for the creation of cyanine (B1664457) dyes. | Exploration for applications in materials science (dyes). | scispace.com |
| Furo[2,3-g]benzoxathiazines | Reaction of hydroxybenzofurans with chlorosulfonyl isocyanate. | Synthesis of novel compounds for anticancer and antioxidant activity screening. | nih.govnih.gov |
| Furo[2,3-d]pyrimidines | Combination of furopyrimidine scaffold with 1,3,4-thiadiazole (B1197879) pharmacophore. | Design of potent anticancer agents (PI3K/AKT dual inhibitors). | nih.gov |
Exploration of Applications:the Second Major Research Trajectory Involves Synthesizing Derivatives of Furo 2,3 G Benzothiazole and Evaluating Them for Specific Applications.
Classical and Conventional Synthetic Approaches
Traditional methods for synthesizing furo[2,3-g]benzothiazoles often involve multi-step sequences and well-established reaction types.
Cyclization Reactions for Furan (B31954) Ring Formation on Benzothiazole (B30560) Cores
One primary strategy for constructing the this compound system is by forming the furan ring onto a pre-existing benzothiazole core. researchgate.net A common approach begins with a substituted 2-chloro-1,3-benzothiazole. For instance, 2-chloro-1,3-benzothiazol-6-yl acetate (B1210297) can be subjected to a Fries rearrangement to introduce an acetyl group at the 7-position. researchgate.net This 7-acetyl-6-hydroxybenzothiazole intermediate is then primed for the subsequent cyclization to form the furan ring. The regioselectivity of the Fries rearrangement is a critical factor, as the position of the acetyl group dictates the final fused ring system. researchgate.net
Cyclization of Benzofuran (B130515) Intermediates with Thiazole-Forming Reagents
An alternative classical route involves the initial construction of a benzofuran ring, which is then elaborated to form the fused thiazole (B1198619) ring. researchgate.net This can be achieved by utilizing a benzofuran derivative that possesses an amino group on the benzene (B151609) ring. This amino-substituted benzofuran can then undergo cyclization with reagents like ammonium (B1175870) thiocyanate (B1210189) to construct the thiazole portion of the this compound system. researchgate.net This approach offers a different strategic pathway to the target molecule, where the furan ring system is established first.
Multistep Batch Synthesis Protocols
The conventional synthesis of this compound and its derivatives often relies on multi-step batch processes. researchgate.netresearchgate.net These protocols typically involve a sequence of reactions, including substitutions, rearrangements, and cyclizations, to build the tricyclic system. researchgate.net An example is the synthesis of ethyl 2-amino-8-methylfuro[2,3-g] researchgate.netnih.govbenzothiazole-7-carboxylate, which can be approached through either furan ring formation on a benzothiazole or thiazole ring formation on a benzofuran. researchgate.netresearchgate.net These batch syntheses, while effective, can be time-consuming and may require purification at each step, which is characteristic of traditional multi-step organic synthesis. researchgate.net
| Starting Material | Key Intermediates | Final Product | Reference |
| 2-chloro-1,3-benzothiazol-6-yl acetate | 7-acetyl-2-chloro-1,3-benzothiazol-6-ol | This compound derivative | researchgate.net |
| Amino-substituted benzofuran | - | This compound derivative | researchgate.net |
| 2-methyl-6-aminobenzothiazole | N-(2-methyl-6-benzothiazolyl)hydrazine | 2,7,8-trimethylpyrrolo(2,3-g)benzothiazole | osti.gov |
Condensation Reactions in the Formation of this compound Structures
Condensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the this compound system. These reactions can be employed to form either the furan or the thiazole ring. For example, the condensation of an appropriately substituted 6-hydroxybenzothiazole (B183329) with a suitable partner can lead to the formation of the furan ring. researchgate.net Similarly, the condensation of a 6-aminobenzofuran derivative with a thiocyanate source represents a key step in forming the thiazole ring. researchgate.net The Friedländer synthesis, a condensation of an o-aminoaryl ketone, can also be adapted to form fused quinoline (B57606) systems, a strategy that shares mechanistic principles with the cyclization steps in this compound synthesis. nih.gov
Advanced and Green Chemistry Synthetic Strategies
In recent years, there has been a shift towards developing more efficient and environmentally benign synthetic methods.
Multicomponent Reactions (MCRs) for this compound Synthesis
Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netresearchgate.net This approach aligns with the principles of green chemistry by improving atom economy and reducing waste. frontiersin.orgkashanu.ac.ir A notable example is the one-pot synthesis of furo[2′,3′:4,5]pyrimido[2,1-b] researchgate.netnih.govbenzothiazole derivatives. This reaction proceeds through the condensation of 2-hydroxy-4H-pyrimido[2,1-b] researchgate.netnih.govbenzothiazol-4-one, aromatic aldehydes, and isocyanides. researchgate.net This method is characterized by its use of readily available starting materials, short reaction times, and high yields, often avoiding the need for toxic solvents and catalysts. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features | Reference |
| 2-hydroxy-4H-pyrimido[2,1-b] researchgate.netnih.govbenzothiazol-4-one | Aromatic aldehydes | Isocyanides | Furo[2′,3′:4,5]pyrimido[2,1-b] researchgate.netnih.govbenzothiazole derivatives | One-pot, high yield, short reaction time | researchgate.net |
Continuous-Flow Synthesis and Microreactor Technologies
Continuous-flow synthesis and microreactor technologies have emerged as powerful tools for the preparation of furo[2,3-g]benzothiazoles, offering significant advantages over conventional batch processes. researchgate.netnih.gov These technologies enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with hazardous reagents or intermediates. researchgate.netbeilstein-journals.org
A notable application of this technology is the multistep continuous-flow synthesis of condensed benzothiazoles, including this compound derivatives. researchgate.net This approach can involve several key steps, such as ring-closure reactions and nitro group reductions, which can be seamlessly integrated into a telescoped flow system. researchgate.net The use of microreactors, with their high surface-to-volume ratio, facilitates rapid heat and mass transfer, which can dramatically accelerate reaction rates and improve selectivity. nih.gov For instance, a robust and effective multistep continuous-flow method has been developed for the regioselective synthesis of ethyl 2-amino-8-methylfuro[2,3-g] researchgate.netresearchgate.netbenzothiazole-7-carboxylate. researchgate.net
The advantages of employing microreactor technology in the synthesis of such compounds include:
Rapid mixing of reagents. researchgate.net
Precise temperature and pressure control. researchgate.net
The ability to superheat solvents safely. researchgate.net
Faster reaction optimization with smaller quantities of reagents. researchgate.net
Potential for stereochemical control. researchgate.net
Cleaner products and easier scale-up. researchgate.net
However, a key challenge in flow synthesis is the potential for channel blockage, especially when solid precipitates are formed during the reaction. mmsl.cz Careful process design and solvent selection are crucial to mitigate this issue. researchgate.net
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted synthesis has become a widely adopted technique for accelerating the synthesis of heterocyclic compounds, including this compound derivatives. scielo.br This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. scielo.brnih.gov
The efficiency of microwave-assisted synthesis stems from the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. This can lead to the formation of products in minutes, whereas conventional methods might require several hours. mdpi.com
Several studies have demonstrated the successful application of microwave irradiation in the synthesis of benzothiazole-related structures. For example, the condensation of o-aminothiophenol with various fatty acids to produce 2-substituted benzothiazoles has been achieved in high yields under solvent-free conditions using microwave irradiation. mdpi.com Similarly, novel benzo[a]furo[2,3-c]phenazine derivatives have been synthesized efficiently using a one-pot, four-component domino protocol under microwave irradiation. nih.gov The synthesis of pyrrolo[2,1-b] researchgate.netresearchgate.netbenzothiazole derivatives has also been accomplished using a microwave-efficient method. bohrium.com
Metal-Free and Catalyst-Free Synthetic Routes
In recent years, there has been a growing emphasis on developing synthetic methods that avoid the use of metal catalysts and other additives, aligning with the principles of green chemistry. mdpi.comnih.gov These approaches aim to reduce the environmental impact and cost of synthesis by eliminating the need for often toxic and expensive catalysts.
Several metal-free and catalyst-free routes for the synthesis of benzothiazole cores, which are structurally related to furo[2,3-g]benzothiazoles, have been reported. For instance, the condensation of 2-aminobenzenethiol with β-diketones can be carried out using toluenesulfonic acid as a catalyst under oxidant- and metal-free conditions to afford 2-substituted benzothiazoles in excellent yields. mdpi.com Another approach involves a three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions to produce 2-substituted benzothiazoles. nih.gov
Furthermore, a one-pot, multi-component reaction has been developed for the synthesis of furo[2′,3′:4,5]pyrimido[2,1-b] researchgate.netresearchgate.netbenzothiazole derivatives that is both metal-free and catalyst-free. researchgate.net This protocol features the use of readily available starting materials, short reaction times, and mild reaction conditions, avoiding the use of toxic solvents and catalysts. researchgate.net The development of such catalyst-free methods is highly desirable for the sustainable production of these heterocyclic compounds. organic-chemistry.org
Regioselectivity and Stereochemical Control in Ring Construction
The construction of the this compound ring system requires careful control of regioselectivity to ensure the formation of the desired isomer. The fusion of the furan and benzothiazole rings can theoretically lead to different isomers, and directing the reaction towards the desired product is a key challenge in the synthesis.
Factors Influencing Regioselective Ring Closure
The regioselectivity of the ring closure to form the this compound scaffold is influenced by several factors, including the nature of the starting materials, the reaction conditions, and the synthetic route employed. For example, in the synthesis of condensed benzothiazoles, the position of substitution on the starting benzothiazole ring can dictate the outcome of the subsequent ring closure. The Fries rearrangement of 2-chloro-1,3-benzothiazol-6-yl acetate, for instance, can theoretically yield either the 7-acetyl or the 5-acetyl isomer, with the regioselectivity being controlled by the reaction temperature. researchgate.net
In the synthesis of pyrimido[2,1-b] researchgate.netresearchgate.netbenzothiazole derivatives, the initial attack of either the endocyclic ring nitrogen or the exocyclic amino group of 2-aminobenzothiazoles is a key regiochemical consideration. researchgate.net The reaction medium plays a crucial role here; in an acidic medium, the ring nitrogen is the more reactive site, while in basic or neutral media, the exocyclic amino group is more reactive. researchgate.net
Control of Angular vs. Linear Ring Systems in Condensed Benzothiazoles
When condensing a five-membered ring like furan onto a benzothiazole core, there is the possibility of forming either an angular or a linear tricycle. researchgate.net The formation of the linear this compound system is often less favorable compared to the angular isomer according to Hammond's law. researchgate.net
In synthetic approaches involving the cyclization of a substituted benzofuran bearing an amino group, the formation of the angular isomer is often exclusively observed. For example, in the formation of the thiazole ring on a benzofuran precursor using ammonium thiocyanate and bromine, only the angular this compound isomer was isolated, with no detection of the linear counterpart. researchgate.net This inherent preference for the angular structure simplifies the synthesis of this particular isomer. Computational studies on related fused systems, such as benzo[g]pyrimido[4,5-b]quinolines, have also shown a strong preference for the formation of the linear isomer over the angular one, suggesting kinetic control over the reaction outcome. mdpi.com
Derivatization and Structural Functionalization
The derivatization and structural functionalization of the this compound scaffold are essential for exploring the structure-activity relationships of this class of compounds and for developing new materials with tailored properties. While direct functionalization of the parent this compound is not extensively documented, methods for derivatizing the related 2,1,3-benzothiadiazole (B189464) (BTD) core provide insights into potential strategies. nih.govdiva-portal.org
Regioselective C-H borylation has been demonstrated as a versatile method for introducing functional groups at specific positions of the BTD ring. nih.govdiva-portal.org This technique allows for the synthesis of borylated BTD building blocks that can then undergo further transformations, such as ipso-substitution at the C-B bond and ortho-directed C-H functionalization. nih.govdiva-portal.org This approach has enabled access to a wide range of novel BTD-based structures, including those with functional groups at the C4, C5, and C6 positions. nih.govdiva-portal.org
Furthermore, the synthesis of various substituted furo[3,2-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives has been achieved, showcasing the potential for introducing a variety of substituents onto a related furo-fused heterocyclic system. nih.gov These methods highlight the possibilities for creating a diverse library of this compound derivatives for further investigation.
Synthetic Routes to Substituted this compound Analogs
The construction of substituted this compound analogs can be effectively achieved through multi-step synthetic sequences starting from commercially available precursors. A notable example is the synthesis of ethyl 2-amino-8-methylfuro[2,3-g] researchgate.netresearchgate.netbenzothiazole-7-carboxylate. researchgate.net One prominent route begins with a substituted benzothiazole, upon which the furan ring is subsequently constructed. researchgate.netresearchgate.net
This approach involves several key transformations. For instance, starting from a phenol (B47542) derivative, a 2-chloro-1,3-benzothiazol-6-yl acetate can be prepared. researchgate.net A critical subsequent step is the Fries rearrangement of the acetate intermediate. The regioselectivity of this reaction is highly dependent on the reaction temperature, which dictates the position of the acetyl group on the benzothiazole ring. researchgate.net For the synthesis of the target this compound, the 7-acetyl isomer is the required intermediate. However, this rearrangement can lead to a mixture of isomers, with the 7-acetyl product sometimes being isolated in poor yield. researchgate.net Following the successful introduction of the acetyl group at the 7-position, subsequent chemical modifications lead to the closure of the furan ring, yielding the desired tricyclic system.
A summary of the synthetic steps starting from the Fries rearrangement is presented below:
| Step | Starting Material | Reagents/Conditions | Product | Purpose |
| 1 | 2-chloro-1,3-benzothiazol-6-yl acetate | AlCl₃, heat | 7-acetyl-2-chloro-1,3-benzothiazol-6-ol | Fries Rearrangement to introduce acetyl group at C7 |
| 2 | 7-acetyl-2-chloro-1,3-benzothiazol-6-ol | Reagents for furan ring formation | Substituted this compound | Annulation of the furan ring |
Introduction of Peripheral Functionalities
Once the core this compound structure is established, peripheral functionalities can be introduced to modify the molecule's properties. These functionalizations can target either the furan or the benzothiazole portion of the tricycle.
Formylation, a common method for introducing a reactive aldehyde group, can be achieved via the Vilsmeier-Haack reaction. In analogous furo[2,3-b]pyrrole systems, treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) leads to selective formylation at the 2-position of the furan ring. mdpi.com This method provides a versatile handle for further synthetic transformations, such as the construction of larger conjugated systems or the introduction of other functional groups.
Another powerful technique for functionalization involves directed metallation followed by quenching with an electrophile. The use of modern reagents like magnesium-based bases (e.g., TMPMgCl·LiCl) allows for sequential deprotonation and functionalization at specific positions on the heterocyclic core. rsc.org For instance, in benzofurans, this strategy enables a sequential 2,3-difunctionalization, providing a regioselective method to introduce two different substituents. rsc.org Such strategies could be adapted for the this compound system to introduce substituents at specific sites on the furan ring.
Fusion with Additional Heterocyclic Ring Systems (e.g., Pyrimidines, Pyrroles)
The this compound scaffold can serve as a building block for the synthesis of more complex, tetracyclic, and pentacyclic heterocyclic systems. This is achieved by fusing additional rings, such as pyrroles or pyrimidines, onto the existing framework.
Fusion with Pyrroles: The synthesis of pyrrolo[2,3-g]benzothiazoles has been reported through the condensation of a hydrazine-substituted benzothiazole with a ketone. osti.gov Specifically, N-(2-methyl-6-benzothiazolyl)hydrazine, when condensed with methyl ethyl ketone, yields 2,7,8-trimethylpyrrolo(2,3-g)benzothiazole. osti.gov This reaction constitutes a version of the Fischer indole (B1671886) synthesis, adapted for the creation of a pyrrole (B145914) ring fused to the benzothiazole moiety. The resulting quaternary salts of these pyrrolobenzothiazoles are precursors for synthesizing various polymethine dyes. osti.gov
Fusion with Pyrimidines: The fusion of a pyrimidine (B1678525) ring to a furo-benzothiazole core has been achieved through multicomponent reactions. A one-pot reaction involving isocyanides, aromatic aldehydes, and 2-hydroxy-4H-pyrimido[2,1-b] researchgate.netresearchgate.netbenzothiazol-4-one can produce tetracyclic furo[2′,3′:4,5]pyrimido[2,1-b] researchgate.netresearchgate.netbenzothiazole derivatives. researchgate.net This approach demonstrates an efficient assembly of a complex molecular architecture from simple starting materials. Other strategies for creating fused pyrimidine systems, such as furo[2,3-d]pyrimidines, often involve the cyclization of functionalized pyrimidine precursors. acs.orgresearchgate.net These methods could potentially be applied to this compound intermediates bearing appropriate functional groups to construct novel furo[2',3':4,5]pyrimido[2,1-g]benzothiazoles.
| Fused Ring System | Synthetic Approach | Key Intermediates | Resulting Structure |
| Pyrrole | Fischer-type synthesis | N-benzothiazolylhydrazine, Ketone | Pyrrolo[2,3-g]benzothiazole |
| Pyrimidine | One-pot multicomponent reaction | Isocyanide, Aldehyde, Pyrimido[2,1-b]benzothiazolone | Furo[2',3':4,5]pyrimido[2,1-b]benzothiazole |
Retrosynthetic Analysis of this compound Architectures
Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. For substituted this compound architectures, such as ethyl 2-amino-8-methylfuro[2,3-g] researchgate.netresearchgate.netbenzothiazole-7-carboxylate, two primary retrosynthetic disconnections are considered. researchgate.netresearchgate.net
Route 1: Furan Ring Formation from a Benzothiazole Precursor This is the most commonly explored approach. The primary disconnection is made across the furan ring, identifying a substituted 2-aminobenzothiazole (B30445) as the key intermediate. This strategy focuses on building the benzothiazole core first and then constructing the furan ring onto it.
Target: Substituted this compound
Disconnection: C-O and C-C bonds of the furan ring.
Key Intermediate: A 7-acetyl-6-hydroxy-2-substituted-benzothiazole. This intermediate contains the necessary functional groups in the correct positions for the subsequent annulation of the furan ring.
Precursor: A substituted 6-hydroxybenzothiazole, which can be derived from simpler starting materials. researchgate.net
Route 2: Thiazole Ring Formation from a Benzofuran Precursor An alternative strategy involves disconnecting the thiazole ring. This approach begins with a substituted benzofuran and aims to construct the thiazole ring onto its periphery.
Target: Substituted this compound
Disconnection: C-S and C-N bonds of the thiazole ring.
Key Intermediate: A substituted benzofuran bearing an amino group on the benzene ring. researchgate.net
Reaction: The cyclization of this amino-benzofuran intermediate, for example with ammonium thiocyanate, would lead to the formation of the fused thiazole ring, completing the this compound system. researchgate.net
Both routes offer viable pathways to the target molecule, with the choice of route often depending on the availability of starting materials and the desired substitution pattern on the final molecule. researchgate.net
Elucidation of Reaction Mechanisms and Mechanistic Studies
Investigation of Furo[2,3-g]benzothiazole Formation Pathways
The construction of the this compound core can be achieved through two primary retrosynthetic strategies. researchgate.netresearchgate.net The first approach involves the annulation of a furan (B31954) ring onto a pre-existing benzothiazole (B30560) moiety (Route 1). The second, and often more successful, approach involves the formation of the thiazole (B1198619) ring onto a substituted benzofuran (B130515) precursor (Route 2). researchgate.netresearchgate.net
Route 1: Furan Anannulation via Paal-Knorr Type Cyclization
One of the most established methods for synthesizing furan rings is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this pathway would begin with a benzothiazole derivative appropriately substituted with a 1,4-dicarbonyl moiety. The mechanism proceeds through several key steps:
Protonation: The reaction is initiated by the protonation of one of the carbonyl groups by an acid catalyst, which increases its electrophilicity. alfa-chemistry.com
Enolization: The second carbonyl group undergoes tautomerization to form an enol. alfa-chemistry.com
Intramolecular Cyclization: The nucleophilic enol attacks the protonated carbonyl group in an intramolecular fashion, leading to the formation of a five-membered cyclic hemiacetal. wikipedia.orgalfa-chemistry.com This ring-formation step is typically the rate-determining step of the reaction. alfa-chemistry.com
Dehydration: The resulting hemiacetal is then protonated and subsequently loses a molecule of water to form the aromatic furan ring, completing the this compound system. wikipedia.orgalfa-chemistry.com
An associated, though less direct, step in preparing the necessary precursor can involve a Fries rearrangement to position an acetyl group correctly on the benzothiazole ring, a reaction whose regioselectivity can be controlled by temperature. researchgate.net
Route 2: Thiazole Anannulation onto a Benzofuran Core
This approach begins with a suitably functionalized 6-aminobenzofuran derivative. The thiazole ring is then constructed in the final step. A common method involves reaction with ammonium (B1175870) thiocyanate (B1210189). researchgate.net Another widely applicable mechanism is the condensation of the 6-aminobenzofuran, which contains an o-aminothiophenol-like arrangement, with aldehydes or ketones, followed by oxidative cyclization. scielo.br
The mechanism for this condensation-cyclization is generally understood to proceed as follows:
Intermediate Formation: The amino group of the benzofuran attacks the carbonyl carbon of an aldehyde or ketone. For aldehydes, this initially forms a Schiff base (imine). The sulfur atom can then attack the imine carbon. scielo.br
Cyclization: This intramolecular nucleophilic attack results in the formation of a non-aromatic dihydro-furo[2,3-g]benzothiazole (a benzothiazoline-type) intermediate. scielo.br
Aromatization: The final step is the oxidation of this intermediate to yield the stable, aromatic this compound product. scielo.br This oxidative step is crucial and is discussed further in section 3.2.2.
A related mechanistic pathway involves the ring contraction of a larger heterocyclic system, such as a pyrrolo[2,1-c] organic-chemistry.orgCurrent time information in Durgapur, IN.benzothiazine, induced by a nucleophile. beilstein-journals.org This reaction proceeds via cleavage of an S-C bond to form a thiol intermediate, which then undergoes intramolecular cyclization to form the more stable five-membered thiazole ring fused to the pyrrole (B145914). beilstein-journals.org While this is for a related pyrrolo- system, it highlights a plausible pathway involving thiol intermediates for thiazole ring formation.
The elucidation of reaction mechanisms relies heavily on the identification of transient species. In the formation of this compound, several key intermediates have been proposed based on mechanistic studies of analogous reactions.
For the Paal-Knorr furan synthesis (Route 1), the primary intermediates are well-established:
Protonated Carbonyl: The activated electrophile formed by the action of an acid catalyst. alfa-chemistry.com
Enol: The nucleophilic tautomer of the second carbonyl group. alfa-chemistry.com
Cyclic Hemiacetal: The five-membered ring product formed from the intramolecular attack, which precedes the final dehydration step. wikipedia.orgalfa-chemistry.com
For the thiazole ring formation (Route 2), the key intermediates include:
Schiff Base (Imine): Formed from the initial condensation of the amine with an aldehyde. scielo.br This species contains the electrophilic carbon that is attacked by the neighboring sulfur atom.
Benzothiazoline (B1199338) intermediate: The non-aromatic, cyclized product resulting from the intramolecular attack of the sulfur atom. scielo.br This species must be oxidized to yield the final aromatic product.
Thiol Intermediate: In pathways involving ring contraction or rearrangement, a thiol derivative can be generated in situ, which then cyclizes to form the thiazole ring. beilstein-journals.org
The following table summarizes the key intermediates in the primary formation pathways.
| Formation Pathway | Key Intermediate Species | Description |
| Route 1: Furan Annulation | Protonated Carbonyl | An activated electrophile formed via acid catalysis. alfa-chemistry.com |
| Enol | A nucleophilic tautomer that initiates the ring-closing attack. alfa-chemistry.com | |
| Cyclic Hemiacetal | The five-membered ring intermediate prior to dehydration. wikipedia.orgalfa-chemistry.com | |
| Route 2: Thiazole Annulation | Schiff Base / Imine | Product of condensation between the amine and an aldehyde. scielo.br |
| Benzothiazoline | The non-aromatic, cyclized dihydro- intermediate requiring oxidation. scielo.br | |
| Thiol | An intermediate formed in some pathways that cyclizes to form the thiazole ring. beilstein-journals.org |
Catalytic Roles and Mechanistic Implications
Catalysts play a pivotal role in directing the reaction pathway, increasing reaction rates, and improving yields. Both acidic and basic catalysts are employed in the synthesis of Furo[2,3-g]benzothiazoles and their precursors.
Acidic Catalysts: Acid catalysts, including both Brønsted acids (e.g., H₂SO₄, HCl, TsOH) and Lewis acids (e.g., AlCl₃), are fundamental to several synthetic steps. researchgate.netalfa-chemistry.commdpi.com
In Paal-Knorr Furan Synthesis: The primary role of the acid is to activate a carbonyl group by protonation. alfa-chemistry.com This enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the enol and promoting the subsequent dehydration of the cyclic hemiacetal intermediate to form the aromatic furan ring. wikipedia.orgalfa-chemistry.com
In Condensation Reactions: Brønsted acids like toluenesulfonic acid (TsOH) can catalyze the condensation of 2-aminothiophenols with β-diketones by promoting the formation of a ketamine intermediate, which then undergoes cyclization. mdpi.com
In Precursor Synthesis: Lewis acids such as aluminum chloride (AlCl₃) are used to catalyze reactions like the Fries rearrangement, which correctly positions functional groups on the aromatic ring for subsequent cyclization. researchgate.net
Basic Catalysts: Bases are typically employed to enhance the nucleophilicity of reactants, particularly in the formation of the thiazole ring.
In Thiazole Cyclization: A base, such as potassium carbonate (K₂CO₃) or an organic base like triethylamine, can deprotonate the thiol group of a 2-aminothiophenol-type precursor. researchgate.net This generates a more potent thiolate nucleophile, which readily attacks an electrophilic center (e.g., an imine or nitrile carbon) to facilitate intramolecular cyclization.
In Condensation Steps: Solid basic catalysts like hydrotalcite can be used to promote the condensation of 2-aminothiophenol (B119425) with aldehydes. mdpi.com The catalyst's surface provides sites that activate the reactants, facilitating the reaction under milder conditions. mdpi.com
The table below outlines the roles of common catalysts in the synthesis.
| Catalyst Type | Example(s) | Role in Mechanism | Relevant Pathway |
| Acidic | H₂SO₄, HCl, TsOH | Protonates carbonyl, activates for nucleophilic attack, promotes dehydration. alfa-chemistry.commdpi.com | Furan Annulation (Route 1) |
| AlCl₃ | Lewis acid catalyst for precursor functionalization (e.g., Fries Rearrangement). researchgate.net | Precursor Synthesis for Route 1 | |
| Basic | K₂CO₃, Et₃N | Deprotonates thiol/amine groups, increasing nucleophilicity for cyclization. researchgate.net | Thiazole Annulation (Route 2) |
| Hydrotalcite | Solid base catalyst facilitating condensation reactions. mdpi.com | Thiazole Annulation (Route 2) |
The final step in many syntheses of benzothiazoles, and by extension Furo[2,3-g]benzothiazoles formed via Route 2, is an oxidation or dehydrogenation step. This is required to convert the non-aromatic benzothiazoline intermediate into the stable aromatic benzothiazole ring system. scielo.br This oxidative annulation can be achieved through several mechanisms.
Air Oxidation: In many procedures, the benzothiazoline intermediate is spontaneously oxidized by atmospheric oxygen to give the final product. scielo.br
Iodine-Mediated Oxidation: Molecular iodine (I₂) can be used as an effective oxidant in the annulation process, promoting the cyclization and subsequent aromatization. organic-chemistry.org
Photo-oxidative Dehydrogenation: Visible light can mediate the synthesis in the presence of a photosensitizer. In one proposed mechanism for benzothiazole formation, an in-situ generated disulfide acts as the sensitizer, which interacts with molecular oxygen to generate singlet oxygen (¹O₂) and superoxide (B77818) anion (O₂⁻). These reactive oxygen species are the key oxidants that drive the dehydrogenation of the thiazoline (B8809763) intermediate. organic-chemistry.org
Theoretical and Computational Chemistry of Furo 2,3 G Benzothiazole
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the fundamental properties of Furo[2,3-g]benzothiazole and its derivatives. DFT calculations allow for the accurate prediction of molecular geometries, electronic structures, and reactivity patterns.
DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of atoms in this compound. mdpi.com This process of geometry optimization provides crucial information on bond lengths, bond angles, and dihedral angles. For the parent this compound, the fused ring system imparts a high degree of planarity.
Table 1: Representative Calculated Bond Lengths and Angles for a Benzothiazole (B30560) Derivative
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S-C | 1.757–1.856 | C-N-C | 104.6 - 115.3 |
| C=O | 1.215 | O-C-O | 125.5 |
| C-C (aromatic) | 1.38 - 1.41 | C-C-N | 104.6 |
Note: Data is for a 1,2,3-triazole-based benzothiazole derivative, as specific data for this compound was not available. nih.gov
The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. proteobiojournal.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. scirp.org A smaller gap suggests higher reactivity. scirp.org
Natural Bond Orbital (NBO) analysis provides further details on the electronic structure by describing the electron density in terms of localized bonds and lone pairs. This analysis helps in understanding charge delocalization and hyperconjugative interactions within the molecule. scirp.org
Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Benzothiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Benzothiazole Derivative 1 | -5.59 | -2.76 | 2.83 |
| Benzothiazole Derivative 2 | -5.58 | -2.75 | 2.83 |
| Benzothiazole Derivative 3 | -6.18 | -3.35 | 2.83 |
| Benzothiazole Derivative 4 | -5.52 | -2.69 | 2.83 |
Note: Data is for a series of donor-acceptor based benzothiazole derivatives. researchgate.net
Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule. scirp.org The MEP surface illustrates the charge distribution, with different colors representing varying electrostatic potentials. scirp.org For this compound, the MEP map would reveal regions susceptible to electrophilic and nucleophilic attack. Typically, areas with negative potential (electron-rich) are prone to electrophilic attack, while regions with positive potential (electron-poor) are targets for nucleophiles. mdpi.comscirp.org In benzothiazole derivatives, the nitrogen atom often exhibits a region of negative potential, indicating its nucleophilic character. scirp.org
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. dergipark.org.tr These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): A measure of resistance to charge transfer.
Chemical Softness (S): The reciprocal of chemical hardness.
Electrophilicity Index (ω): A measure of the ability to accept electrons.
Local reactivity indices, such as Fukui functions, are used to identify the most reactive atoms or functional groups within the molecule for nucleophilic, electrophilic, and radical attacks. scielo.org.mx
Table 3: Global Reactivity Descriptors for a Benzothiazole Derivative
| Descriptor | Value (eV) |
| Ionization Potential (I) | 5.98 |
| Electron Affinity (A) | 1.53 |
| Chemical Hardness (η) | 2.35 |
| Electronegativity (χ) | 0.1511 |
| Electrophilicity Index (ω) | 0.1375 |
Note: Data is for a substituted benzothiazole derivative. mdpi.comscirp.org
Molecular Docking and Simulation Studies
Molecular docking and simulation are computational techniques used to predict the binding orientation and affinity of a ligand to a biological target, such as an enzyme or receptor. wjarr.com These studies are crucial in drug discovery for identifying potential therapeutic agents.
Molecular docking simulations of this compound derivatives can be performed to explore their interactions with the active sites of various enzymes or the binding pockets of receptors. researchgate.net These simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the ligand's binding affinity. nih.gov For example, studies on benzothiazole derivatives have shown their potential to inhibit enzymes like protein tyrosine kinases and DNA gyrase by fitting into their active sites and forming stable interactions with key amino acid residues. researchgate.netbiointerfaceresearch.com The insights gained from these studies can guide the design of more potent and selective inhibitors. nih.gov
Binding Affinity Prediction and Interaction Thermodynamics
Predicting how strongly a molecule (ligand) will bind to a biological target (e.g., a protein) is a cornerstone of computational drug discovery. For this compound, this would involve molecular docking and simulation techniques.
Molecular Docking: This method predicts the preferred orientation of this compound when bound to a target protein's active site. The strength of the interaction is estimated by a scoring function, which provides a value for the binding affinity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more detailed and dynamic picture of the interactions. These simulations model the movement of atoms over time, allowing for the calculation of thermodynamic properties of binding.
Thermodynamic Parameters: The key thermodynamic quantities that would be determined are:
Gibbs Free Energy of Binding (ΔG_bind): This is the most critical parameter for determining binding affinity. A more negative value indicates a stronger and more favorable interaction.
Enthalpy of Binding (ΔH_bind): This represents the change in heat upon binding and can indicate the strength of intermolecular forces like hydrogen bonds and van der Waals interactions.
Entropy of Binding (ΔS_bind): This reflects the change in disorder of the system upon binding.
A hypothetical data table illustrating the kind of results expected from such a study is presented below.
Table 1: Hypothetical Binding Affinity and Thermodynamic Data for this compound with a Target Protein
| Computational Method | Predicted Binding Affinity (kcal/mol) | ΔH_bind (kcal/mol) | -TΔS_bind (kcal/mol) |
|---|---|---|---|
| Molecular Docking (Scoring Function) | -8.5 | N/A | N/A |
| MM/PBSA | -12.3 | -15.7 | 3.4 |
Note: The data in this table is purely illustrative and not based on published experimental or computational results for this compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
QSAR and SPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. For a series of this compound derivatives, these models could predict their efficacy or properties based on calculated molecular descriptors.
Molecular Descriptors: These are numerical values that describe the chemical and physical properties of a molecule. For this compound derivatives, these could include:
Topological descriptors: Based on the 2D structure of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).
Lipophilicity descriptors: Like the logarithm of the partition coefficient (logP).
A typical QSAR study would result in a mathematical equation linking these descriptors to the observed activity. The quality of a QSAR model is assessed by statistical parameters such as the coefficient of determination (R²) and the cross-validated R² (Q²).
Table 2: Illustrative Statistical Parameters for a QSAR Model of this compound Derivatives
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| R² | 0.92 | The model explains 92% of the variance in the biological activity. |
| Q² (Leave-One-Out) | 0.85 | The model has good predictive power for new compounds. |
Note: This table presents hypothetical data to exemplify the output of a QSAR study.
Reaction Pathway Prediction and Energetic Profiling of Synthetic Routes
Computational chemistry can also be used to investigate the mechanisms and energetics of chemical reactions, providing valuable insights for optimizing synthetic routes to this compound.
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method widely used to study reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction pathway can be constructed.
Key Energetic Parameters:
Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. Lower activation energies indicate faster reactions.
By comparing the energetic profiles of different potential synthetic routes, the most efficient and favorable pathway can be identified.
Table 3: Example of Energetic Profiling for a Key Synthetic Step to this compound
| Proposed Reaction Pathway | Rate-Determining Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|
| Route A | Cyclization | 25.4 | -15.2 |
Note: The data presented here is for illustrative purposes and does not represent actual calculated values for the synthesis of this compound.
Research Applications of Furo 2,3 G Benzothiazole and Its Derivatives Mechanistic and in Vitro Focus
Exploration of Biological Interactions at the Molecular and Cellular Level
The furo[2,3-g]benzothiazole nucleus, a heterocyclic scaffold, has been the subject of scientific investigation to understand its interactions with biological systems. Research has primarily focused on its derivatives, exploring their potential effects at the cellular and molecular level, particularly in the contexts of cancer and microbial diseases. These in vitro studies aim to elucidate the mechanisms through which these compounds exert their biological activities.
In Vitro Antiproliferative Effects on Cancer Cell Lines
Derivatives of the parent benzothiazole (B30560) structure have demonstrated notable antiproliferative activity against a variety of human cancer cell lines in laboratory settings. arkat-usa.orgaabu.edu.jo For instance, a series of benzothiazole hybrids were assessed for their cytotoxic effects on HCT-116 (colorectal carcinoma), HEPG-2 (hepatocellular carcinoma), and MCF-7 (breast cancer) cell lines. nih.gov Among the tested compounds, certain derivatives showed significant potency, with IC₅₀ values indicating their ability to inhibit cancer cell proliferation. nih.gov One of the most potent compounds, 4a, displayed IC₅₀ values of 5.61 µM, 7.92 µM, and 3.84 µM against HCT-116, HEPG-2, and MCF-7 cells, respectively. tandfonline.com Similarly, other studies have identified benzothiazole derivatives with activity against both hematological and solid tumor cell lines. arkat-usa.orgresearchgate.net
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4a | HCT-116 (Colorectal Carcinoma) | 5.61 | tandfonline.com |
| 4a | HEPG-2 (Hepatocellular Carcinoma) | 7.92 | tandfonline.com |
| 4a | MCF-7 (Breast Cancer) | 3.84 | tandfonline.com |
| 4e | MCF-7 (Breast Cancer) | 6.11 | tandfonline.com |
| 8a | MCF-7 (Breast Cancer) | 10.86 | tandfonline.com |
| 4d | MDA-MB-231 (Breast Cancer) | 1.21 | mdpi.com |
A primary mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. frontiersin.orgnih.gov Antitumor agents typically trigger apoptosis via two main pathways: the mitochondria-mediated intrinsic pathway and the death receptor-mediated extrinsic pathway. frontiersin.org Research on a novel benzothiazole derivative (BTD) revealed its pro-apoptotic activity in colorectal cancer cells. frontiersin.org This activity is linked to the intrinsic pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. frontiersin.org This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. frontiersin.orgnih.gov
The released cytochrome c subsequently activates a cascade of enzymes known as caspases. frontiersin.org Specifically, it triggers the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3 and caspase-7. frontiersin.org The activation of these executioner caspases is a critical step that leads to the characteristic morphological changes of apoptosis, including DNA degradation and the formation of apoptotic bodies. frontiersin.org Studies have shown that treatment with benzothiazole derivatives leads to increased levels of cleaved (active) caspase-3 and caspase-9, confirming the involvement of the intrinsic apoptotic pathway. frontiersin.orgnih.gov
Specific molecular targets have been identified for certain benzothiazole derivatives, providing insight into their mechanism of action. One such critical target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that tumors need to grow. tandfonline.commdpi.com
Several novel series of benzothiazole hybrids have been designed and synthesized as potential VEGFR-2 inhibitors. tandfonline.comdovepress.com In vitro kinase assays are used to measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). One study identified a potent derivative, compound 4a, which inhibited VEGFR-2 with an IC₅₀ of 91 nM. tandfonline.com Another study on thiazole (B1198619) derivatives found that compound 4d, a 3-nitrophenylthiazolyl molecule, exhibited potent cytotoxic activity correlated with its ability to inhibit the VEGFR-2 enzyme. mdpi.com These compounds are thought to bind to the ATP-binding site of the kinase, preventing its activation and halting the downstream signaling pathways that promote cell proliferation and angiogenesis. researchgate.net
| Compound | IC₅₀ (nM) | Reference |
|---|---|---|
| Compound 4a | 91 | tandfonline.com |
| Compound 11 | 192 | dovepress.com |
| Compound 10e | 241 | dovepress.com |
| Compound 4d | 51.09 | mdpi.com |
Another mechanism of anticancer activity for some benzothiazole compounds involves interaction with DNA. Certain potent benzothiazole antitumor agents are known to be bioactivated by cytochrome P450 enzymes (specifically CYP1A1) to produce reactive metabolites. bohrium.com These metabolites can then form covalent bonds with DNA, creating DNA adducts. bohrium.com The formation of these adducts can disrupt DNA replication and transcription. bohrium.com
This initial DNA damage can subsequently lead to the formation of more severe lesions, such as DNA double-strand breaks (DSBs). bohrium.comnih.gov The presence of DSBs is a potent signal for cell cycle arrest and apoptosis. nih.gov The induction of DSBs can be visualized and quantified in vitro by monitoring the formation of γ-H2AX foci at the damage sites. bohrium.comnih.gov Studies have shown that treatment of sensitive cancer cell lines with specific benzothiazole derivatives leads to a time-dependent increase in γ-H2AX foci, confirming that the generation of DNA adducts and subsequent DSBs is a key part of their cytotoxic mechanism. bohrium.comnih.gov These agents function as DNA alkylating agents, which are compounds that attach an alkyl group to the DNA molecule. nih.gov
In Vitro Antimicrobial Activities and Proposed Target Inhibition
In addition to their antiproliferative properties, this compound derivatives have been investigated for their potential as antimicrobial agents. These in vitro studies assess the compounds' ability to inhibit the growth of various pathogenic bacteria and fungi.
The antimicrobial efficacy of novel benzothiazole derivatives is typically determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov
Studies have shown that certain synthesized benzothiazole derivatives exhibit good to moderate activity against a range of bacterial and fungal strains. mdpi.com For example, a series of pyrrolo[2,1-b] tandfonline.comfrontiersin.orgbenzothiazole derivatives were tested against bacteria such as Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, and Chlamydia pneumonia. mdpi.com Some of these compounds showed inhibitory effects with MIC values in the range of 4–20 µmol/L. mdpi.com
In the realm of antifungal research, benzofuran (B130515) derivatives containing a thiazolo[3,2-a]benzimidazole nucleus have been synthesized and screened for activity. nih.gov Compounds were tested against fungal strains, with some exhibiting potential antifungal properties when compared to standard drugs like fluconazole. nih.govarakmu.ac.ir The structure-activity relationship studies suggest that specific substitutions on the benzothiazole ring system can significantly influence the antimicrobial potency of the derivatives. nih.govacgpubs.org
| Microorganism | Type | MIC (µmol/L) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | 4 | mdpi.com |
| Bacillus subtilis | Gram-positive Bacteria | 6 | mdpi.com |
| Salmonella typhi | Gram-negative Bacteria | 10 | mdpi.com |
| Chlamydia pneumonia | Atypical Bacteria | 12 | mdpi.com |
Molecular Mechanisms of Antimicrobial Action
The antimicrobial potential of benzothiazole derivatives is a significant area of research, with studies pointing towards specific molecular targets within bacterial and fungal cells. Key mechanisms of action that have been explored for various benzothiazole-containing compounds include the inhibition of enzymes crucial for cell wall biosynthesis and sterol production.
MurB Inhibition: Uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB) is an essential enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for novel antibacterial agents. Molecular docking studies on various heteroaryl benzothiazole derivatives have been conducted to investigate their potential as MurB inhibitors. These in silico analyses suggest that benzothiazole analogues can fit into the active site of the MurB enzyme. For instance, studies on thiazolidin-4-one derivatives of benzothiazole have shown that compounds with specific substitutions can form stable complexes with the E. coli MurB enzyme, indicating a potential mechanism for their antibacterial action. nih.govmdpi.com Docking analysis of certain benzothiazole-based azo dyes also showed significant interaction with the target site of the MurB enzyme. nih.gov
14α-Lanosterol Demethylase Inhibition: In the realm of antifungal activity, a primary target for many agents is the cytochrome P450 enzyme, 14α-lanosterol demethylase (LDM), also known as CYP51. nih.govwikipedia.org This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Inhibition of LDM disrupts the integrity of the cell membrane, leading to fungal cell death. Azole antifungals are well-known inhibitors that work by coordinating their nitrogen atom to the heme iron in the enzyme's active site. nih.gov Molecular docking studies have suggested that novel heteroarylated benzothiazole derivatives may also act as antifungal agents by inhibiting 14α-lanosterol demethylase, presenting a plausible mechanism for their observed antifungal properties. mdpi.com
| Derivative Class | Target Organism/Enzyme | Investigated Mechanism | Key Findings |
|---|---|---|---|
| Thiazolidin-4-one derivatives of benzothiazole | E. coli MurB | Enzyme Inhibition | Docking studies predicted the formation of stable complexes with the MurB enzyme. nih.gov |
| Heteroarylated benzothiazoles | E. coli MurB | Enzyme Inhibition | In silico docking studies revealed potential inhibitory activity. mdpi.com |
| Heteroarylated benzothiazoles | 14α-lanosterol demethylase | Enzyme Inhibition | Docking studies suggested inhibition of this key fungal enzyme as a likely mechanism of action. mdpi.com |
Applications in Advanced Materials Science
The unique electronic and photophysical properties of the benzothiazole core make it a valuable component in the design of advanced materials, particularly in the fields of optics and sensor technology.
Development of Polymethine Dyes with this compound Moieties
Polymethine dyes are a class of intensely colored compounds characterized by a series of conjugated double bonds. Thiazole dyes, which incorporate one or more benzothiazole units into their conjugated system, are a significant subgroup. taylorfrancis.com These dyes, such as trimethine cyanines, are known for their spectral-luminescent properties. nih.gov The benzothiazole moiety acts as an electron-withdrawing group, and when conjugated with various donor/acceptor groups, it facilitates the development of dyes with tailored optical properties. taylorfrancis.com
Heptamethine cyanine (B1664457) dyes containing the benzothiazole scaffold have been synthesized and evaluated as promising near-infrared (NIR) probes. researchgate.net These complex dyes often exhibit strong absorption and fluorescence in the NIR region, a property that is highly valuable for bioimaging applications due to deeper tissue penetration and reduced autofluorescence. researchgate.netnih.gov The photophysical properties of these dyes, including their quantum yields, can be tuned by modifying the substituents on the benzothiazole ring and the length of the polymethine chain. nih.govresearchgate.net
| Dye Type | Core Structure | Key Feature | Application Area |
|---|---|---|---|
| Thiazole Orange | Benzothiazole and Quinoline (B57606) | Cyanine dye structure. taylorfrancis.com | Histochemistry taylorfrancis.com |
| Trimethine Cyanines | Symmetric Benzothiazole | Substituents on the 6,6'-positions influence aggregation and emission. nih.gov | Fluorescent DNA detection nih.gov |
| Heptamethine Cyanines | Benzothiazole | Exhibit properties in the near-infrared (NIR) spectrum. researchgate.net | Bioimaging probes researchgate.net |
Photophysical Properties and Optical Applications (e.g., Luminescence, Fluorescence)
Benzothiazole derivatives are recognized for their significant photophysical properties, often exhibiting strong luminescence in both solution and solid states. researchgate.netmdpi.com This fluorescence is attributed to the presence of the electron-withdrawing heteroaromatic ring integrated within a π-conjugated system. researchgate.net These properties make them candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.netniscpr.res.in
The emission characteristics of benzothiazole derivatives can be precisely controlled by chemical modifications. For example, Suzuki cross-coupling reactions have been used to synthesize a variety of 2-aryl-benzothiazoles. niscpr.res.inniscpr.res.in Studies on these compounds show that they typically display fluorescence emissions in the blue region of the spectrum (380 to 450 nm). niscpr.res.inniscpr.res.in The fluorescence intensity and quantum yield are highly dependent on the nature and position of substituent groups on the aryl ring. Electron-donating groups or extending the conjugated system can enhance fluorescence intensity. niscpr.res.innih.gov The viscosity of the solvent can also play a role, with increased viscosity sometimes leading to higher fluorescence quantum yields by restricting molecular rotations that would otherwise lead to non-radiative decay. nih.govresearchgate.net
| Compound Structure | Excitation Wavelength (nm) | Emission Wavelength Range (nm) | Noteworthy Property |
|---|---|---|---|
| 2-Aryl-benzothiazoles via Suzuki coupling | 330 | 380 - 450 | Fluorescence intensity is influenced by electron-donating substituents. niscpr.res.inniscpr.res.in |
| Benzothiazole-difluoroborates | ~340 - 370 | Varies with substitution | Fluorescence quantum yield is sensitive to solvent viscosity. nih.gov |
| Pyrazole tethered benzothiazoles | Not specified | Not specified | Reported to have fluorescence quantum yields up to 66%. researchgate.net |
Exploration in Sensor Technologies
The inherent fluorescence of the benzothiazole scaffold and its sensitivity to the local environment have led to its exploration in the development of chemosensors. mdpi.com The broader literature on benzothiazole derivatives provides a strong basis for the potential application of this compound systems in sensor technologies. These sensors often operate on mechanisms like intramolecular charge transfer (ICT), which can be modulated by the binding of a specific analyte. nih.govnih.gov
For example, a benzothiazole derivative conjugated with an indene-1,3-dione moiety has been developed as a highly selective and sensitive fluorescent sensor for cyanide (CN⁻) ions. nih.gov The nucleophilic addition of cyanide to the molecule disrupts the ICT pathway, causing a significant blue shift in the fluorescence emission and a visible color change. nih.gov Another study reported a benzothiazole-based chemosensor that exhibits an "off-on" fluorescent response specifically for copper (Cu²⁺) ions, attributed to chelation-enhanced fluorescence. nih.gov Such sensors have demonstrated practical utility in detecting contaminants in environmental water samples and for imaging in living cells. nih.govspectroscopyonline.com
| Sensor Compound | Target Analyte | Sensing Mechanism | Detection Limit | Application |
|---|---|---|---|---|
| 2-(3-(benzo[d]thiazol-2-yl)-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione (BID) | Cyanide (CN⁻) | Inhibition of Intramolecular Charge Transfer (ICT) | 5.97 nM nih.gov | Environmental water samples, live-cell imaging nih.gov |
| (E)-3-ethyl-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)benzo[d]thiazol-3-ium iodide (SU-1) | Cyanide (CN⁻) | Fluorescence sensing | 0.27 nM spectroscopyonline.com | Environmental water, live-cell imaging spectroscopyonline.com |
| 1-((Z)-(((E)-3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)naphthalen-2-ol (BTN) | Copper (Cu²⁺) | Chelation-Enhanced Fluorescence (CHEF) / ICT | 3.3 μM nih.gov | Cation detection nih.gov |
Compound Names
| Abbreviation/Name | Full Chemical Name |
|---|---|
| MurB | Uridine diphosphate-N-acetylenolpyruvylglucosamine reductase |
| LDM / CYP51 | 14α-lanosterol demethylase |
| BID | 2-(3-(benzo[d]thiazol-2-yl)-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione |
| SU-1 | (E)-3-ethyl-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)benzo[d]thiazol-3-ium iodide |
| BTN | 1-((Z)-(((E)-3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)naphthalen-2-ol |
| OLEDs | Organic light-emitting diodes |
Future Directions and Emerging Research Avenues for Furo 2,3 G Benzothiazole
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of furo[2,3-g]benzothiazole and its derivatives is increasingly geared towards green and sustainable practices. Traditional synthetic methods often rely on harsh reaction conditions, toxic solvents, and generate significant waste. In contrast, modern approaches aim to improve efficiency, reduce environmental impact, and enhance safety.
Key developments in this area include the adoption of continuous-flow synthesis, which offers better control over reaction parameters and facilitates safer handling of hazardous intermediates. researchgate.net A multistep continuous-flow protocol has been successfully applied for the synthesis of various novel condensed tricyclic benzothiazoles fused with furo-rings. researchgate.net Microwave-assisted synthesis is another promising green technique, known for significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.gov This has been demonstrated in the synthesis of related benzo[a]furo[2,3-c]phenazine derivatives, suggesting its applicability to the this compound scaffold. nih.govnih.govresearchgate.net
Furthermore, the exploration of eco-friendly solvents and catalysts is a critical research avenue. Glycerol (B35011), a non-toxic and biodegradable solvent, has been successfully used for the clean, catalyst-free synthesis of 2-arylbenzothiazoles at ambient temperature. nih.gov The development of recyclable solid acid catalysts, such as TiO2-SO3H, also represents a significant step towards more sustainable chemical processes. nih.gov These green chemistry principles are central to the future production of this compound derivatives. mdpi.comnih.gov
| Methodology | Description | Advantages | Relevant Findings |
|---|---|---|---|
| Continuous-Flow Synthesis | Reactions are performed in a continuously flowing stream within a reactor. | Enhanced reaction control, improved safety, easy scalability. researchgate.net | Successfully applied to synthesize condensed tricyclic benzothiazoles, including furo-fused systems. researchgate.net |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Rapid reaction rates, higher yields, reduced side reactions. nih.gov | Efficient for synthesizing related fused heterocycles like benzo[a]furo[2,3-c]phenazines under solvent-free conditions. nih.govnih.gov |
| Green Solvents | Use of environmentally benign solvents like glycerol or water. | Reduced toxicity, biodegradability, lower environmental impact. nih.gov | Glycerol has been used for catalyst-free synthesis of 2-arylbenzothiazoles. nih.gov |
| Heterogeneous Catalysis | Employment of solid, recyclable catalysts. | Easy separation, reusability, reduced waste. nih.gov | TiO2-SO3H has been used as a cost-effective and recyclable catalyst for related heterocycle synthesis. nih.gov |
Advanced Computational Design and Virtual Screening of this compound Analogs
Computational chemistry and molecular modeling are becoming indispensable tools in the rational design and discovery of novel this compound analogs with tailored properties. These in silico methods accelerate the research process, reduce costs, and provide deep insights into molecular behavior, guiding the synthesis of the most promising candidates. rsc.orgresearchgate.net
Virtual screening techniques allow for the rapid assessment of large libraries of virtual this compound derivatives against specific biological targets. mdpi.com For instance, molecular docking studies on related benzothiazole (B30560) compounds have successfully identified potential inhibitors for targets like VEGFR-2, which is crucial in cancer therapy, and dihydroorotase, an antimicrobial target. nih.govtandfonline.comsemanticscholar.orgnih.govnih.gov These studies predict binding affinities and interaction modes, helping to prioritize compounds for synthesis and biological evaluation. nih.gov
Density Functional Theory (DFT) calculations are employed to investigate the electronic and structural properties of these molecules. mdpi.com By calculating parameters such as HOMO-LUMO energy gaps, charge distribution, and polarizability, researchers can predict the reactivity, stability, and potential non-linear optical properties of new analogs. rsc.orgmdpi.com This computational approach aids in designing molecules with optimized electronic characteristics for applications in materials science or with specific reactivity for biological interactions. nih.govresearchgate.net
| Computational Method | Application | Insights Gained | Example from Benzothiazole Research |
|---|---|---|---|
| Molecular Docking | Predicting the binding orientation and affinity of a molecule to a biological target. | Identification of potential drug candidates and their binding interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov | Screening of benzothiazole derivatives as potential inhibitors of VEGFR-2 and E. coli dihydroorotase. nih.govtandfonline.comsemanticscholar.org |
| Virtual Screening | Computationally screening large libraries of compounds against a target. | Rapid identification of hit compounds with desired activity from vast chemical space. mdpi.com | Used to identify benzothiazole-based antiproliferative agents. mdpi.com |
| Density Functional Theory (DFT) | Calculating the electronic structure of molecules. | Understanding conformational stability, reactivity, spectroscopic features, and electronic properties (HOMO-LUMO gap). mdpi.comnih.gov | Analysis of benzothiazole derivatives to predict their chemical reactivity and spectroscopic features. mdpi.com |
| ADME/Tox Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early assessment of the drug-like properties of new compounds. researchgate.net | Favorable drug-like features predicted for novel 2-substituted benzothiazole derivatives. researchgate.net |
Interdisciplinary Research Integrating this compound Scaffolds with Other Scientific Domains
The versatile structure of the this compound scaffold makes it a prime candidate for integration into a wide array of scientific disciplines beyond traditional organic synthesis. The fusion of the electron-rich furan (B31954) ring with the biologically significant benzothiazole moiety creates opportunities for novel applications in medicinal chemistry, materials science, and chemical biology.
In medicinal chemistry, the benzothiazole core is a well-established pharmacophore found in compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govmdpi.comnih.gov Future research will likely focus on designing this compound analogs as targeted therapeutics. For example, building on the success of other benzothiazoles as kinase inhibitors, new analogs could be developed to target specific enzymes involved in cancer progression. tandfonline.comsemanticscholar.orgnih.gov The scaffold's rigid, planar structure also makes it an interesting candidate for development as a DNA intercalating agent or an inhibitor of protein-protein interactions.
In materials science, benzothiazole derivatives are known for their unique photophysical properties, finding use as fluorescent probes and components in organic light-emitting diodes (OLEDs). nih.govmdpi.com The incorporation of the furan ring can modulate these electronic and optical properties. Future work could explore the development of novel this compound-based dyes for imaging applications, sensors for specific analytes, or advanced materials with non-linear optical properties. rsc.orgresearchgate.net
| Scientific Domain | Potential Application of this compound | Rationale based on Related Structures |
|---|---|---|
| Medicinal Chemistry | Development of targeted anticancer, antimicrobial, and anti-inflammatory agents. | Benzothiazole is a privileged scaffold in numerous bioactive compounds, including kinase inhibitors and antimicrobial agents. researchgate.netmdpi.comnih.gov |
| Materials Science | Creation of novel fluorescent dyes, sensors, and materials for optoelectronics. | Benzothiazole derivatives exhibit valuable fluorescence and electroluminescent properties. nih.govmdpi.com |
| Chemical Biology | Design of molecular probes for biological imaging and diagnostics. | The rigid, conjugated structure is suitable for developing fluorescent probes for biomolecules like β-amyloid plaques. nih.gov |
| Agrochemicals | Exploration as potential herbicides, fungicides, or plant growth regulators. | The core benzothiazole ring system is found in compounds used as plant growth regulators. mdpi.com |
Exploration of Undiscovered Mechanistic Pathways and Molecular Interactions
A deeper understanding of the mechanistic pathways and specific molecular interactions of this compound derivatives is crucial for unlocking their full potential. While research on related benzothiazoles provides a foundation, the unique electronic and steric contributions of the fused furan ring necessitate dedicated investigation.
Future research should aim to elucidate the precise mechanisms of action for biologically active this compound analogs. For compounds showing anticancer activity, studies could focus on identifying their specific molecular targets within cancer cells. This involves techniques like proteomics and transcriptomics to uncover downstream effects on cellular pathways. For example, understanding how these compounds interact with kinase active sites, as suggested by docking studies on similar molecules, requires experimental validation through enzyme inhibition assays and structural biology methods like X-ray crystallography. tandfonline.comsemanticscholar.org
Computational studies can continue to play a vital role in predicting and rationalizing molecular interactions. Molecular dynamics simulations can provide insights into the dynamic behavior of these ligands within protein binding pockets, revealing key stable interactions and conformational changes. semanticscholar.org Furthermore, exploring the quantum chemical properties can help understand their potential as photosensitizers or their role in charge-transfer processes, which is relevant for both biological activity and materials science applications. mdpi.com Uncovering these fundamental mechanisms will enable the fine-tuning of the this compound scaffold for enhanced potency, selectivity, and novel functionalities.
| Area of Exploration | Research Questions | Investigative Techniques | Potential Insights |
|---|---|---|---|
| Mechanism of Action (Anticancer) | Which cellular proteins are the primary targets? How are cell signaling pathways affected? | Enzyme inhibition assays, proteomics, Western blotting, X-ray crystallography. | Identification of specific targets (e.g., kinases, polymerases) and pathways leading to cell death. tandfonline.comsemanticscholar.org |
| Molecular Interactions | What are the key non-covalent interactions (H-bonds, hydrophobic, π-stacking) with biological targets? | Molecular docking, molecular dynamics simulations, NMR spectroscopy. | Detailed understanding of the binding mode, guiding structure-activity relationship (SAR) studies. nih.govnih.gov |
| Photophysical Mechanisms | How does the molecular structure influence absorption, fluorescence, and quantum yield? | UV-Vis and fluorescence spectroscopy, time-resolved spectroscopy, DFT calculations. | Rational design of fluorescent probes and optoelectronic materials with tailored properties. rsc.org |
| Metabolic Pathways | How are these compounds metabolized in biological systems? What are the major metabolites? | In vitro microsomal stability assays, in vivo pharmacokinetic studies, mass spectrometry. | Prediction of bioavailability and metabolic stability for drug development. nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Furo[2,3-g]benzothiazole derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions or heterocyclic fusion strategies. For example, cycloaddition reactions using furan and benzothiazole precursors under catalytic conditions (e.g., Pd-catalyzed cross-coupling) can yield fused systems. Key steps include optimizing solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to promote regioselective ring closure. Structural verification via NMR (¹H/¹³C) and HRMS is critical .
Q. How are spectroscopic techniques employed to confirm the structure of this compound compounds?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves substituent positions and ring fusion. IR spectroscopy identifies functional groups (e.g., C-S stretching at ~650 cm⁻¹). Elemental analysis validates purity (>95% by CHNS analysis). For complex stereochemistry, single-crystal XRD provides definitive structural assignments .
Q. What are the key considerations in purifying this compound derivatives?
- Methodological Answer : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) is standard. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water) improves resolution. Recrystallization from ethanol or DCM-hexane mixtures enhances crystalline purity. Monitor by TLC (UV/iodine visualization) .
Q. How can computational methods assist in the structural elucidation of this compound derivatives?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and vibrational spectra, which are cross-validated with experimental IR/NMR data. Molecular docking (AutoDock Vina) evaluates binding conformations to biological targets, aiding in rational design .
Q. What are the primary challenges in achieving regioselectivity during the synthesis of this compound analogs?
- Methodological Answer : Competing reaction pathways (e.g., 5- vs. 7-membered ring formation) require careful control of reaction kinetics. Steric effects from substituents (e.g., bulky aryl groups) and electronic factors (e.g., electron-withdrawing groups) influence regiochemistry. Use of directing groups (e.g., boronic acids in Suzuki couplings) improves selectivity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives with electron-withdrawing substituents?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) slow cyclization due to reduced nucleophilicity. Mitigate this by using polar aprotic solvents (DMSO, DMF) to stabilize intermediates and elevated temperatures (100–130°C). Catalytic systems like CuI/1,10-phenanthroline enhance reaction efficiency. Monitor progress via LC-MS to identify side products .
Q. What strategies are effective in resolving contradictory biological activity data among structurally similar this compound derivatives?
- Methodological Answer : Perform dose-response assays (MTT or SRB) across multiple cell lines (e.g., MT-4, HeLa) to assess reproducibility. Analyze substituent effects using QSAR models; for example, halogenated derivatives (e.g., -Br, -F) often show enhanced cytotoxicity due to improved membrane permeability. Validate mechanisms via target-specific assays (e.g., topoisomerase inhibition) .
Q. What methodologies are employed to investigate the structure-activity relationships (SAR) of this compound derivatives in anticancer research?
- Methodological Answer : Synthesize a library of analogs with systematic substitutions (e.g., aryl, alkyl, halogens). Evaluate IC₅₀ values in cytotoxicity assays and correlate with electronic (Hammett σ constants) and steric (Taft parameters) descriptors. Molecular dynamics simulations (e.g., GROMACS) identify critical binding interactions (e.g., π-π stacking with DNA bases) .
Q. How do solvent polarity and catalyst choice influence the regiochemical outcomes in the cyclization steps of this compound synthesis?
- Methodological Answer : Polar solvents (DMF, DMSO) stabilize charged intermediates, favoring 6-membered ring formation. Non-polar solvents (toluene) promote 5-membered rings via entropy-driven pathways. Catalysts like Pd(OAc)₂/Xantphos enhance cross-coupling efficiency, while Brønsted acids (p-TsOH) facilitate proton transfer in cyclization .
Q. What advanced analytical techniques are recommended for characterizing metastable intermediates in this compound synthesis pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
